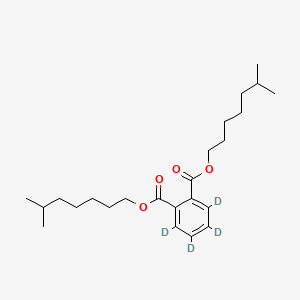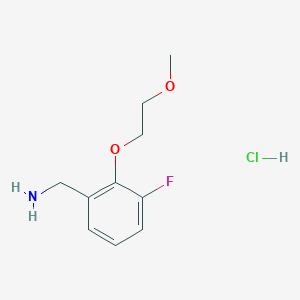
2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine
Overview
Description
“2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine” is a chemical compound with the molecular formula C12H7F4NO . It has a molecular weight of 257.18 g/mol .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, often involves nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H7F4NO/c13-11-7(6-10(18)19)4-3-5-8(11)17-12(14,15)16/h3-5H,6H2,(H,18,19) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a boiling point of 81-83°C .Scientific Research Applications
Pharmacophore Design for Kinase Inhibitors
"2-Fluoro-3-(3-(trifluoromethoxy)phenyl)pyridine" derivatives have been explored in the design of p38α MAP kinase inhibitors, which play a crucial role in inflammatory processes by regulating cytokine release. These derivatives, featuring tri- and tetra-substituted imidazole scaffolds, demonstrate selective inhibition capabilities. The design and synthesis of these compounds leverage crystal structures of p38 in complex with small organic ligands, aiming to achieve high binding selectivity and potency. This research underscores the potential of fluorinated pyridine derivatives in developing novel anti-inflammatory agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Metallation of π-Deficient Heteroaromatic Compounds
The study of metallation, particularly focusing on π-deficient heteroaromatic compounds like fluoropyridines, reveals significant advancements in organic synthesis. Research in this area examines the regioselectivity and chemoselectivity of metallation processes under various conditions, contributing to the synthesis of disubstituted pyridines. These findings are essential for developing new synthetic methodologies and understanding the reactivity of fluorinated heteroaromatics (Marsais & Quéguiner, 1983).
Environmental Degradation of Polyfluoroalkyl Chemicals
Research on the microbial degradation of polyfluoroalkyl chemicals, which include compounds related to "this compound," highlights the environmental fate of these substances. This research is pivotal in understanding how these chemicals, once released into the environment, undergo degradation processes leading to perfluoroalkyl carboxylic and sulfonic acids, known for their persistence and potential toxicity (Liu & Mejia Avendaño, 2013).
Polymer of Low Concern and Regulatory Criteria
Fluoropolymers, encompassing compounds similar to "this compound," have been evaluated for their safety and environmental impact. Due to their unique properties, such as chemical stability and low bioavailability, fluoropolymers are considered polymers of low concern. This classification supports their continued use in applications requiring high performance and safety (Henry et al., 2018).
Analysis of Emerging Fluoroalkylether Substances
The increasing detection of fluoroalkylether compounds in the environment necessitates a comprehensive understanding of their sources, fate, and potential effects. Studies like this contribute to bridging knowledge gaps, especially for compounds structurally related to "this compound," providing insights into their environmental behavior and implications for human health (Munoz et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-3-[3-(trifluoromethoxy)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-10(5-2-6-17-11)8-3-1-4-9(7-8)18-12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEQVDXAPIPBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=C(N=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


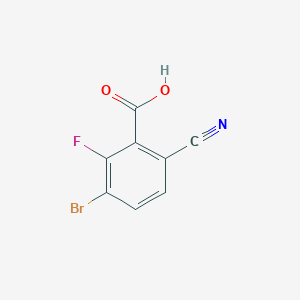

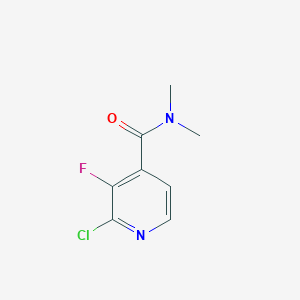
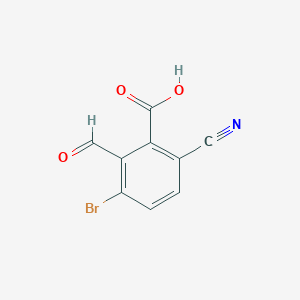
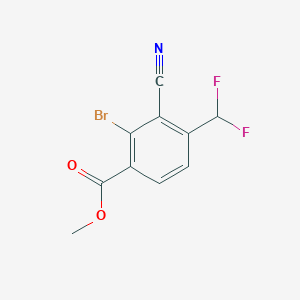
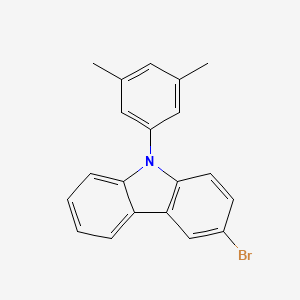

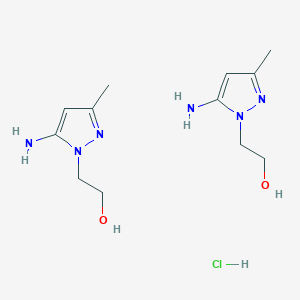
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B1449461.png)

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)
